N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.16410520 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been known to targetcyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandin G, which is the first step in the synthesis of prostaglandins and thromboxanes involved in rapid physiological responses .
Mode of Action
Similar compounds, such as naproxen, work by blocking arachidonate binding to competitively inhibit both cox isoenzymes, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
Compounds with similar structures have been known to affect thearachidonic acid pathway . By inhibiting the COX enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandin G, thereby affecting the synthesis of prostaglandins and thromboxanes .
Result of Action
Similar compounds have been known to exhibitanalgesic and anti-inflammatory effects by inhibiting the COX enzymes .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-30-11-10-26-21(28)17-7-6-14(12-19(17)25-22(26)29)20(27)23-9-8-15-13-24-18-5-3-2-4-16(15)18/h2-7,12-13,24H,8-11H2,1H3,(H,23,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRMLRBVXDDEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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